N-(1,3-benzodioxol-5-ylmethyl)butanamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)butanamide is a synthetic amide derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) group attached to a butanamide chain. This compound has been primarily utilized as a synthetic intermediate in the preparation of heterocyclic derivatives, such as oxadiazoles and thiadiazoles, through nucleophilic substitution reactions . Although its direct biological activity remains less explored compared to structurally related compounds, its role in medicinal chemistry is underscored by its structural similarity to pharmacologically active benzodioxole-containing molecules, such as ALDH2 activators and protease inhibitors .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-3-12(14)13-7-9-4-5-10-11(6-9)16-8-15-10/h4-6H,2-3,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAOQORCVVMSHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)butanamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with butanamide in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)butanamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with various enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Impact of Amide Substituents
- Alda-1 vs. This compound : The dichlorobenzamide group in Alda-1 is critical for binding to ALDH2’s active site, enhancing enzymatic activity . In contrast, the butanamide chain in the target compound lacks electronegative substituents, rendering it pharmacologically inert but synthetically versatile.
- GRM Analogue : The addition of a bulky naphthylethylpiperidine group in GRM enhances binding to PLpro’s hydrophobic pockets, a feature absent in the simpler butanamide derivative .
Pharmacological Divergence
- While benzodioxole-containing phenethylamines (e.g., MBDB) exhibit psychoactive effects via serotonin receptor modulation , the amide derivatives lack such activity due to the absence of a free amine group.
Research Findings and Implications
ALDH2 Activators: Alda-1’s dichlorobenzamide group is indispensable for enzyme activation, suggesting that electron-withdrawing groups on the amide enhance target engagement.
Catalytic Applications : The hydroxy-dimethylethyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide demonstrates how substituents on the amide nitrogen can direct metal-catalyzed reactions, a property yet to be investigated in the benzodioxolemethyl butanamide .
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